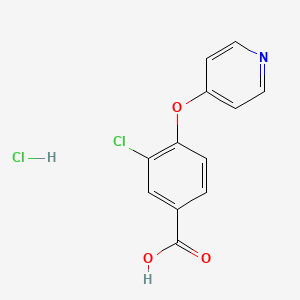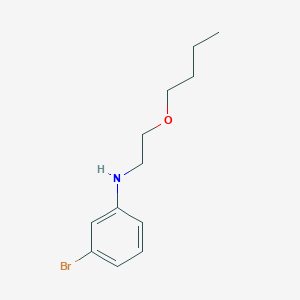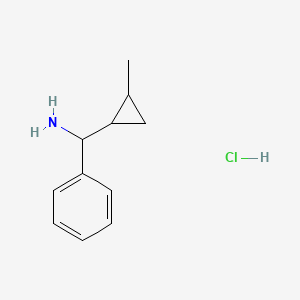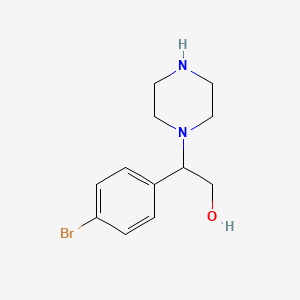![molecular formula C6H15NOS B1525496 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol CAS No. 1183574-06-2](/img/structure/B1525496.png)
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol
Vue d'ensemble
Description
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol is an organic compound characterized by the presence of an aminoethyl group attached to a sulfanyl group, which is further connected to a 2-methylpropan-2-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol typically involves the reaction of 2-methylpropan-2-ol with 2-aminoethanethiol. The reaction is usually carried out under controlled conditions to ensure the correct formation of the desired product. A common method involves the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with the alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of sulfanyl and amino groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of both amino and sulfanyl groups could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, including those used in pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
2-Aminoethanethiol: Similar structure but lacks the 2-methylpropan-2-ol moiety.
2-Mercaptoethanol: Contains a hydroxyl group instead of an amino group.
Cysteamine: Contains both amino and sulfanyl groups but differs in the overall structure.
Uniqueness: 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol is unique due to the combination of its functional groups and the presence of the 2-methylpropan-2-ol moiety
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(2-aminoethylsulfanyl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-6(2,8)5-9-4-3-7/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQPMIJLEAOKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


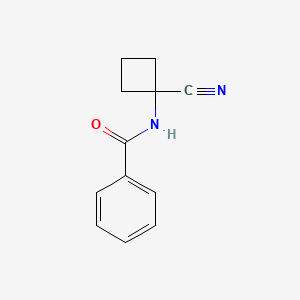
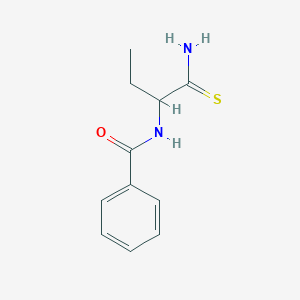
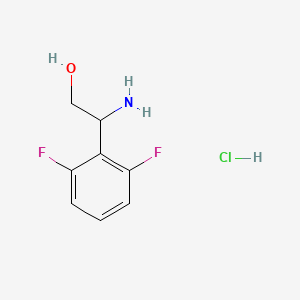
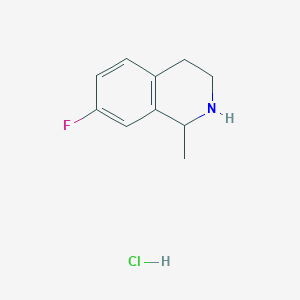
![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)
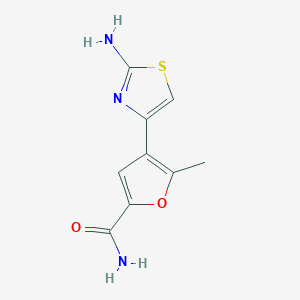
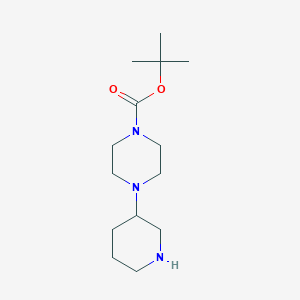
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)
![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)
